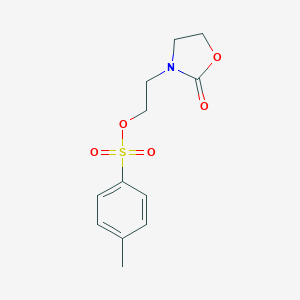

2-(2-氧代恶唑烷-3-基)乙基 4-甲基苯磺酸酯

描述

The study of sulfonate and sulfonamide derivatives, including those related to oxazolidinones, is significant due to their diverse chemical and biological activities. These compounds are of interest in synthetic organic chemistry and medicinal chemistry for their potential as antimitotic agents, among other applications.

Synthesis Analysis

Sulfonate and sulfonamide derivatives, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their bioisosteric equivalents, are synthesized through various chemical reactions, including cyclization and addition reactions. For instance, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide was synthesized with an 84% yield using ethanolic potassium hydroxide and characterized by spectroscopic methods (Purushotham & Poojary, 2018).

Molecular Structure Analysis

The molecular structure of sulfonate derivatives is often elucidated using various spectroscopic techniques, including mass spectrometry, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's molecular geometry, tautomerism, and the electronic environment of the atoms (Li et al., 2014).

Chemical Reactions and Properties

Sulfonate derivatives engage in a variety of chemical reactions, including inhibitory actions on corrosion, indicating their potential in materials science. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate shows excellent inhibiting properties for aluminum corrosion in sulfuric acid (Ehsani et al., 2015).

Physical Properties Analysis

The crystal structure and physical properties of sulfonate and sulfonamide derivatives can be studied using X-ray crystallography, revealing details about the compound's solid-state conformation and intermolecular interactions. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate was determined, highlighting the zwitterionic tautomer and hydrogen-bonded ladders in its crystalline form (Bekö et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonate derivatives, such as their reactivity, stability, and potential as inhibitors or catalysts, are critical for their application in chemical syntheses and industrial processes. The electrochemical investigation of sulfonate derivatives for corrosion inhibition is an example of their practical applications (Ehsani et al., 2016).

科学研究应用

合成化学和材料科学

“2-(2-氧代恶唑烷-3-基)乙基 4-甲基苯磺酸酯”与恶唑烷酮类化合物有关,其中包括具有重要合成用途的化合物。恶唑烷酮,如所讨论的化合物,由于其独特的化学性质,在开发新的合成方法和材料方面很有价值。例如,恶唑烷酮被用作各种杂环化合物的中间体,展示了它们在合成有机化学和材料科学中的重要性。对恶唑烷酮的研究突出了它们在创造具有理想性质的新材料中的潜力,例如在特定应用中增强的稳定性和改进的性能 (Tsuda, Stafford, & Hussey, 2017)。

药理学研究

在药理学研究中,与“2-(2-氧代恶唑烷-3-基)乙基 4-甲基苯磺酸酯”相关的化合物因其治疗潜力而受到探索。恶唑烷酮因其抗菌活性而受到研究,特别是对耐药菌株,展示了它们在开发新抗生素中的重要性。恶唑烷酮独特的作用机制,包括抑制细菌中的蛋白质合成,使其成为治疗耐药病原体引起的感染的候选药物 (Diekema & Jones, 2000)。

环境科学

与“2-(2-氧代恶唑烷-3-基)乙基 4-甲基苯磺酸酯”相关的化学物质的环境影响也是研究的主题。对类似化合物在水生环境中出现、归宿和行为的研究揭示了它们的持久性和潜在的生态毒理学影响。这项研究为安全使用和处置这些化学品提供了指导,旨在减轻它们对环境的影响 (Haman, Dauchy, Rosin, & Munoz, 2015)。

安全和危害

属性

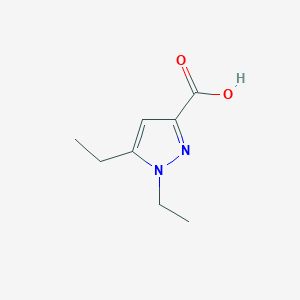

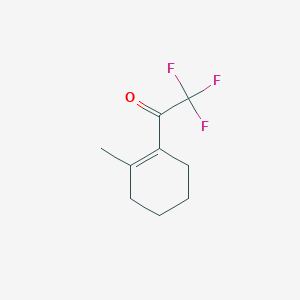

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVHXYDAYZDUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578064 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |

CAS RN |

159974-55-7 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)

![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)